molecular formula C22H20N2O B12463617 2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

Cat. No.: B12463617
M. Wt: 328.4 g/mol
InChI Key: WSDINYVMONUDHC-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzamide with 4-ethylbenzaldehyde and benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinazolin-4-one
  • 3-Phenylquinazolin-4-one
  • 2-(4-Methylphenyl)-3-phenylquinazolin-4-one

Uniqueness

2-(4-Ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H20N2O/c1-2-16-12-14-17(15-13-16)21-23-20-11-7-6-10-19(20)22(25)24(21)18-8-4-3-5-9-18/h3-15,21,23H,2H2,1H3

InChI Key

WSDINYVMONUDHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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